2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester (DFPT-4-BAPE) is an important reagent in organic synthesis. It is a versatile building block for the synthesis of various compounds such as heterocycles, amines, and sulfides. DFPT-4-BAPE has been used in a variety of applications, including medicinal chemistry, material science, and biochemistry. This article will discuss the synthesis of DFPT-4-BAPE, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of heterocycles, amines, and sulfides. It has been used in the synthesis of novel heterocyclic compounds with potential anti-cancer activities. It has also been used in the synthesis of novel amines and sulfides with potential applications in drug discovery. This compound has also been used in the synthesis of new materials with potential applications in material science.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid group of the molecule interacts with the difluorothiazole moiety to form a stable complex. This complex is believed to be responsible for the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the boronic acid group of the molecule interacts with the difluorothiazole moiety to form a stable complex. This complex is believed to be responsible for the reactivity of the molecule.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester in lab experiments include its versatility, low cost, and ease of use. It is also a relatively stable reagent, making it suitable for use in a variety of lab experiments. The main limitation of using this compound in lab experiments is its low reactivity, which can make it difficult to achieve desired yields.
Future Directions
The potential future directions for the use of 2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester include the development of new and improved synthetic methods, the use of this compound in the synthesis of novel heterocyclic compounds with potential anti-cancer activities, and the use of this compound in the synthesis of novel amines and sulfides with potential applications in drug discovery. Additionally, this compound could be used in the synthesis of new materials with potential applications in material science. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester can be synthesized through a two-step process. First, a difluorothiazole-4-boronic acid is synthesized by reacting 4-bromo-2-(3,4-difluorophenyl)thiazole with potassium borohydride in aqueous acetonitrile. The resulting mixture is then heated to reflux and the product is collected by filtration. The second step involves the esterification of the resulting difluorothiazole-4-boronic acid with pinacol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is heated to reflux and the product is collected by filtration.
properties
IUPAC Name |
2-(3,4-difluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BF2NO2S/c1-14(2)15(3,4)21-16(20-14)12-8-22-13(19-12)9-5-6-10(17)11(18)7-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFHNUDDMAORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.